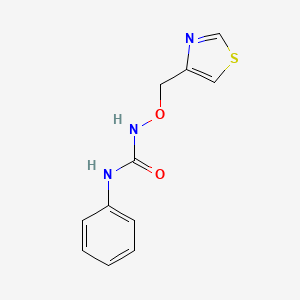
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- is a compound that belongs to the class of urea derivatives. It is characterized by the presence of a phenyl group and a thiazolylmethoxy group attached to the urea moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including 1-phenyl-3-(4-thiazolylmethoxy)-urea, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of phenyl isocyanate with 4-thiazolylmethoxyamine under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of urea derivatives often involves scalable and efficient methods. For instance, the synthesis of N-substituted ureas can be achieved by the reaction of amines with potassium isocyanate in water. This method is advantageous due to its simplicity, mild reaction conditions, and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of urea, 1-phenyl-3-(4-thiazolylmethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring in the compound plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylurea Derivatives: Compounds such as 1-phenyl-3-(4-methylthiazolyl)-urea and 1-phenyl-3-(4-chlorothiazolyl)-urea share structural similarities with 1-phenyl-3-(4-thiazolylmethoxy)-urea.
Thiazole Derivatives: Thiazole-containing compounds like sulfathiazole and ritonavir also exhibit similar biological activities.
Uniqueness
What sets urea, 1-phenyl-3-(4-thiazolylmethoxy)- apart from other similar compounds is its unique combination of the phenyl and thiazolylmethoxy groups. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
24885-85-6 |
|---|---|
Molekularformel |
C11H11N3O2S |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
1-phenyl-3-(1,3-thiazol-4-ylmethoxy)urea |
InChI |
InChI=1S/C11H11N3O2S/c15-11(13-9-4-2-1-3-5-9)14-16-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,15) |
InChI-Schlüssel |
MDKDGBLEKGDTDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NOCC2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


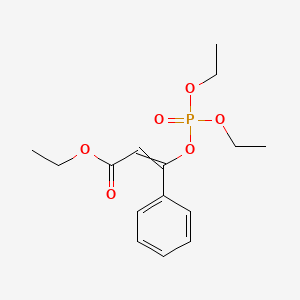
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)


![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
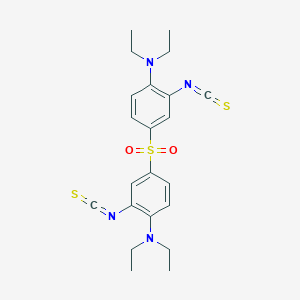
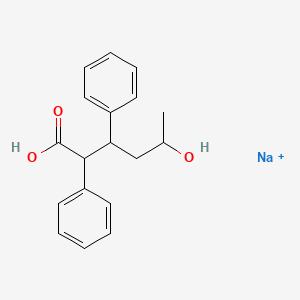
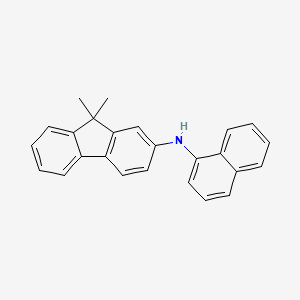
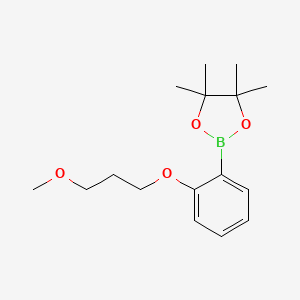
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
